2-{(E)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{[(5E)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes a thiazolidine ring, an oxazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5E)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process starts with the preparation of the thiazolidine ring, followed by the introduction of the oxazole ring and the piperidine ring. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be essential to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-{[(5E)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[(5E)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(5E)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: A related compound used in organic synthesis and as a precursor for other chemicals.
Phenethylamine: Another similar compound with applications in organic chemistry and pharmacology.
Uniqueness
2-{[(5E)-3-[(4-METHOXYPHENYL)METHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is unique due to its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C21H20N4O3S2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[(E)-[3-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H20N4O3S2/c1-27-15-7-5-14(6-8-15)13-25-19(26)17(30-21(25)29)11-18-23-16(12-22)20(28-18)24-9-3-2-4-10-24/h5-8,11H,2-4,9-10,13H2,1H3/b17-11+ |
InChI Key |
XTEUBLFAHKVAET-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=NC(=C(O3)N4CCCCC4)C#N)/SC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=NC(=C(O3)N4CCCCC4)C#N)SC2=S |
Origin of Product |
United States |
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